molecular formula C16H16N6O4S4 B2544916 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 389073-62-5

4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

カタログ番号 B2544916
CAS番号: 389073-62-5
分子量: 484.58
InChIキー: PBMHKVRWFQTWKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H16N6O4S4 and its molecular weight is 484.58. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inhibition of Type III Secretion in Gram-Negative Bacteria

The compound has been investigated as a potential inhibitor of type III secretion (T3S) in Gram-negative bacteria. T3S is a critical protein export machinery used by several pathogens (such as Yersinia spp., Shigella spp., Chlamydia spp., Salmonella spp., and Pseudomonas aeruginosa) to evade the host immune system and establish disease. By blocking T3S, this compound disarms the pathogen, allowing the host immune system to clear the infection. Importantly, it selectively targets the pathogen without affecting benign endogenous bacteria .

Bioisosteres of Salicylidene Acylhydrazides

The compound belongs to a class of potential bioisosteres of salicylidene acylhydrazides. Salicylidene acylhydrazides are known T3S inhibitors against multiple species, including Y. pseudotuberculosis, Shigella flexneri, enterohaemorrhagic E. coli, Chlamydia spp., and Salmonella spp. These compounds have demonstrated in vivo activity and show promise as novel antibacterial agents. Their mode of action differs from traditional antibiotics, making them less likely to promote resistance .

Antibacterial Drug Development

Given the threat of antibiotic-resistant bacteria, developing new antibacterial drugs is crucial. Compounds like this one, which specifically target T3S without affecting non-pathogenic bacteria, offer a potential avenue for combating bacterial infections. By sparing the endogenous microflora, they reduce the risk of resistance development .

Structural Features for T3S Inhibition

Quantitative structure-activity relationship (QSAR) models have indicated that specific structural features, such as the pKa of the salicylic aldehyde phenol part and atomic partial charges of the aromatic carbon atoms of the salicylic phenyl ring, play a role in T3S inhibition. Understanding these features can guide further optimization of compounds for antibacterial activity .

Potential Therapeutic Agents

The compound’s activity against various Gram-negative pathogens suggests its potential as a therapeutic agent. Further studies may explore its efficacy, safety, and pharmacokinetics for clinical use .

Drug Discovery and Medicinal Chemistry

Researchers can use this compound as a starting point for drug discovery efforts. By modifying its structure or exploring related analogs, scientists may identify more potent and selective T3S inhibitors for future antibacterial drug development .

特性

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S4/c1-22(2)30(25,26)11-5-3-10(4-6-11)13(24)19-15-20-21-16(29-15)28-9-12(23)18-14-17-7-8-27-14/h3-8H,9H2,1-2H3,(H,17,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMHKVRWFQTWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。